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Compound of Interest

Compound Name: UK-157147

Cat. No.: B3419953

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Sunitinib, a multi-targeted receptor tyrosine kinase
inhibitor, as a tool for basic research in cell signaling. It covers its mechanism of action, effects
on key cellular processes, and detailed experimental protocols.

Introduction

Sunitinib (formerly SU11248) is a small-molecule inhibitor that targets multiple receptor tyrosine
kinases (RTKs).[1] It is a potent, ATP-competitive inhibitor of several RTKs implicated in tumor
growth, angiogenesis, and metastatic progression.[1][2] Its primary targets include Vascular
Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors
(PDGFRs), as well as c-KIT, FMS-like tyrosine kinase-3 (FLT3), RET, and colony-stimulating
factor 1 receptor (CSF-1R).[1][2] This broad spectrum of activity makes Sunitinib a valuable
tool for investigating various signaling pathways in cancer and other diseases.

Mechanism of Action and Targeted Signaling
Pathways

Sunitinib exerts its effects by competing with ATP for the binding pocket of the kinase domain of
its target receptors. This inhibition blocks the autophosphorylation of the receptors, thereby
preventing the activation of downstream signaling cascades.[3][4] The primary signaling
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pathways disrupted by Sunitinib include the RAS/MAPK and PI3K/AKT pathways, which are
crucial for cell proliferation, survival, and angiogenesis.[3]

Key Targets and Downstream Effects:

e VEGFRs (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs is central to Sunitinib's anti-
angiogenic effects. By blocking VEGF signaling, Sunitinib inhibits the proliferation, migration,
and tube formation of endothelial cells, leading to a reduction in tumor vascularity.[2]

e PDGFRs (PDGFRa, PDGFRp): PDGFRs are involved in cell growth, proliferation, and
angiogenesis. Sunitinib's inhibition of PDGFRs, particularly PDGFR[3 on pericytes,
contributes to the destabilization of tumor vasculature.[2][5]

o C-KIT: This receptor is a key driver in gastrointestinal stromal tumors (GISTs). Sunitinib's
inhibition of c-KIT blocks downstream signaling that promotes tumor cell proliferation and
survival.[2]

e FLT3 and RET: These receptors are implicated in various hematological malignancies and
thyroid cancer, respectively. Sunitinib's activity against these targets expands its utility in
studying different cancer types.[2]

Below is a diagram illustrating the primary mechanism of action of Sunitinib on the VEGFR and
PDGFR signaling pathways.
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Sunitinib's inhibition of VEGFR and PDGFR signaling pathways.
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Quantitative Data

The inhibitory activity of Sunitinib against various kinases has been quantified through
biochemical and cell-based assays.

Target Kinase Assay Type IC50 / Ki Reference
PDGFR[p Cell-free 2 nM (IC50) [61[7]
PDGFRp Cell-free 8 nM (Ki) [6][8]
PDGFRp (PDGF-
dependent NIH-3T3 cells 10 nM (IC50) [6]1[8]
phosphorylation)
PDGFRa (PDGF-
dependent NIH-3T3 cells 69 nM (IC50) [6]
proliferation)
VEGFR2 (Flk-1) Cell-free 80 nM (IC50) [61[7]
VEGFR2 (Flk-1) Cell-free 9 nM (Ki) [6][8]
VEGFR2 (VEGF-
dependent NIH-3T3 cells 10 nM (IC50) [6][8]
phosphorylation)
c-Kit Cell-free Potent inhibitor [6]
FLT3 (wild-type

] Cell-based 250 nM (IC50) [6]
phosphorylation)
FLT3-ITD

) Cell-based 50 nM (IC50) [6]
(phosphorylation)
FLT3-Asp835

) Cell-based 30 nM (IC50) [6]
(phosphorylation)
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IC50 /
Cell Line Assay Type Effect . Reference
Concentration

VEGF-induced o
HUVECs ] ] Inhibition 40 nM (IC50) [6]
proliferation

MV4;11 Proliferation Inhibition 8 nM (IC50) [6]
OC1-AML5 Proliferation Inhibition 14 nM (IC50) [6]
Human RCC Apoptosis & )

) ] ] Effective at
cells (786-0, Proliferation Induction 9]

o various doses
ACHN) Inhibition

Medulloblastoma  Apoptosis &

cells (VC312, Proliferation Induction - [10]
Daoy) Inhibition

Prostate cancer Inhibition of

cells (DU145, receptor Inhibition 40, 100, 250 nM [11]
PC3) phosphorylation

Esophageal

cancer cells Cytotoxicity Dose-dependent  0-25 uM [12]
(ECA109)

Key Cellular Processes Modulated by Sunitinib
Apoptosis

Sunitinib has been shown to induce apoptosis in various cancer cell lines.[9][10] One of the key
mechanisms is through the inhibition of the Signal Transducer and Activator of Transcription 3
(STAT3) signaling pathway.[9][13] STAT3 is a point of convergence for numerous tyrosine
kinases, and its constitutive activation is common in many cancers.[9] Sunitinib treatment leads
to a reduction in phosphorylated STAT3, which in turn downregulates the expression of anti-
apoptotic and pro-proliferative genes such as Survivin, Cyclin D1, Cyclin E, Bcl-xL, and Bcl-2.

[9][13] The induction of apoptosis is often confirmed by observing the cleavage of Poly (ADP-
ribose) Polymerase (PARP) and activation of caspases.[10][14]
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Sunitinib-mediated inhibition of the STAT3 signaling pathway leading to apoptosis.
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Autophagy

Sunitinib's effect on autophagy is complex and can be dose-dependent.[15] In some contexts,
Sunitinib induces autophagy, a cellular process of self-digestion, which can either promote cell
survival or lead to cell death. The induction of autophagy by Sunitinib is often linked to the
inhibition of the Akt/mTOR signaling pathway.[16][17] mTOR, a central regulator of cell growth
and metabolism, negatively regulates autophagy.[15] By inhibiting upstream RTKSs, Sunitinib
can lead to decreased phosphorylation of Akt and mTOR, thereby relieving the inhibition on the
autophagy-initiating ULK1 complex.[15][17][18] However, at tolerated, sub-cytotoxic doses,
Sunitinib can paradoxically increase mTOR activity and inhibit autophagy, contributing to drug
resistance.[15]
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Sunitinib-induced autophagy through inhibition of the Akt/mTORC1 pathway.
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Tumor Microenvironment

Sunitinib significantly modulates the tumor microenvironment (TME). Its anti-angiogenic
properties can lead to "vessel normalization," characterized by improved pericyte coverage on
endothelial cells, which can alleviate tumor hypoxia.[19] A less hypoxic TME can be more
responsive to other therapies.[19] Furthermore, Sunitinib has immunomodulatory effects. It can
reduce the number of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs)
and regulatory T cells (Tregs) while increasing the infiltration and activation of cytotoxic CD8+ T
cells in the tumor.[9][19] These changes can shift the TME from an immunosuppressive to an
immune-supportive state.[20][21]

Experimental Protocols
In Vitro Biochemical Tyrosine Kinase Assay

This protocol is for determining the IC50 value of Sunitinib against a specific receptor tyrosine
kinase, such as VEGFR2 or PDGFR[3.[6]

Materials:

96-well microtiter plates pre-coated with poly-Glu,Tyr (4:1) peptide substrate.

o Recombinant GST-fusion protein of the kinase (e.g., GST-VEGFR2, GST-PDGFR}).

» Kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NacCl, 40 uM NaVvO4, 0.02% BSA).

e Sunitinib stock solution (in DMSO) and serial dilutions.

e ATP and MnCI2 solution.

o EDTA solution to stop the reaction.

e Primary antibody: Rabbit polyclonal anti-phosphotyrosine.

e Secondary antibody: HRP-conjugated goat anti-rabbit.

o Wash buffer (e.g., TBST).

o HRP substrate (e.g., 2,2'-azino-di-[3-ethylbenzthiazoline sulfonate]).
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¢ Plate reader.
Procedure:

o Plate Preparation: Use pre-coated 96-well plates. Block excess protein binding sites with 1-
5% BSA in PBS.

o Enzyme Addition: Add the purified GST-kinase fusion protein to the wells in kinase dilution
buffer.

o |nhibitor Addition: Add serial dilutions of Sunitinib to the wells. Include a DMSO vehicle
control.

o Kinase Reaction Initiation: Start the reaction by adding a solution of ATP and MnCI2.
 Incubation: Incubate the plate for 5-15 minutes at room temperature.

e Reaction Termination: Stop the reaction by adding EDTA.

e Washing: Wash the plates three times with TBST.

e Primary Antibody Incubation: Add the anti-phosphotyrosine antibody and incubate for 1 hour
at 37°C.

e Washing: Wash the plates three times with TBST.

e Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate
for 1 hour at 37°C.

e Washing: Wash the plates three times with TBST.
o Detection: Add the HRP substrate and measure the absorbance using a plate reader.

» Data Analysis: Calculate the percentage of inhibition for each Sunitinib concentration and
determine the IC50 value.

Cell Viability Assay (MTSI/CellTiter-Glo)
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This protocol assesses the effect of Sunitinib on the proliferation and viability of cancer cells.[9]
[22]

Materials:

e Cancer cell line of interest.

o 96-well cell culture plates.

o Complete cell culture medium.

 Sunitinib stock solution (in DMSO) and serial dilutions.

o MTS reagent (e.qg., CellTiter 96 AQueous One Solution) or CellTiter-Glo Luminescent Cell
Viability Assay kit.

o Plate reader (absorbance or luminescence).
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000
cells/well) and allow them to attach overnight.

e Drug Treatment: Replace the medium with fresh medium containing serial dilutions of
Sunitinib. Include a DMSO vehicle control.

 Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

» Reagent Addition: Add the MTS or CellTiter-Glo reagent to each well according to the
manufacturer's instructions.

 Incubation: Incubate for the time specified in the manufacturer's protocol (typically 1-4 hours
for MTS, 10 minutes for CellTiter-Glo).

e Measurement: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-
Glo) using a plate reader.
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» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the phosphorylation status and expression levels of proteins in
key signaling pathways after Sunitinib treatment.[11][23][24]

Materials:

Cancer cell line of interest.

Cell culture dishes.

Sunitinib solution.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
BCA protein assay Kkit.

SDS-PAGE gels and running buffer.

Transfer buffer and PVDF or nitrocellulose membranes.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-
ERK, anti-B-actin).

HRP-conjugated secondary antibodies.
ECL chemiluminescence substrate.
Imaging system.

Procedure:

o Cell Treatment: Plate cells and treat with desired concentrations of Sunitinib for a specific
duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5 minutes.

SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-
polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

Analysis: Quantify band intensities and normalize to a loading control (e.g., B-actin).
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Experimental workflow for Western Blot analysis.
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In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Sunitinib in a
mouse model.[16][25]

Materials:

Immunocompromised mice (e.g., nude or SCID).

Cancer cell line of interest.

Sunitinib formulation for oral gavage.

Vehicle control.

Calipers for tumor measurement.

Anesthesia and surgical tools (if required for orthotopic models).

Procedure:

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of
the mice.

o Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm?).
e Randomization: Randomize mice into treatment and control groups.
e Drug Administration: Administer Sunitinib (e.g., 40 mg/kg) or vehicle control orally, once daily.

o Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate
tumor volume.

o Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of
toxicity.

o Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume
limit, study duration).
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» Tissue Harvesting: At the end of the study, euthanize the mice and harvest the tumors for
further analysis (e.g., immunohistochemistry, western blot).

o Data Analysis: Compare tumor growth rates between the treated and control groups.
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Mechanisms of Resistance to Sunitinib

Despite its efficacy, resistance to Sunitinib often develops over time.[26] Understanding these
mechanisms is crucial for developing strategies to overcome resistance.

o Activation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to
circumvent the blockade of VEGFR and PDGFR. These can include pathways driven by c-
MET, AXL, or the FGF receptor.[27][28]

e Lysosomal Sequestration: Sunitinib can be sequestered within lysosomes, reducing its
effective intracellular concentration and ability to reach its targets.[27][29]

e Tumor Microenvironment Alterations: Changes in the TME, such as increased recruitment of
pro-angiogenic bone marrow-derived cells, can contribute to resistance.[29]

o Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to adapt to the
stress induced by Sunitinib.[26]

Conclusion

Sunitinib is a powerful and versatile tool for basic research in cell signaling. Its multi-targeted
nature allows for the investigation of a wide range of signaling pathways involved in cancer and
other diseases. By understanding its mechanism of action, effects on cellular processes, and
the methodologies for its use in experimental settings, researchers can effectively leverage
Sunitinib to dissect complex biological systems and identify novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. go.drugbank.com [go.drugbank.com]
e 2. What is the mechanism of Sunitinib Malate? [synapse.patshap.com]

» 3. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 18 /20 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37740648/
https://www.mdpi.com/1422-0067/22/12/6467
https://www.researchgate.net/publication/374149978_Mechanisms_of_sunitinib_resistance_in_renal_cell_carcinoma_and_associated_opportunities_for_therapeutics
https://www.mdpi.com/1422-0067/22/12/6467
https://www.researchgate.net/figure/Potential-mechanisms-of-resistance-to-sunitinib-in-renal-cell-carcinoma-RCC-may-include_fig2_333796801
https://www.researchgate.net/figure/Potential-mechanisms-of-resistance-to-sunitinib-in-renal-cell-carcinoma-RCC-may-include_fig2_333796801
https://pubmed.ncbi.nlm.nih.gov/37740648/
https://www.benchchem.com/product/b3419953?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB01268
https://synapse.patsnap.com/article/what-is-the-mechanism-of-sunitinib-malate
https://www.researchgate.net/figure/Sunitinibs-mechanism-of-action-Sunitinib-is-an-inhibitor-for-various-tyrosine-kinases_fig3_374027913
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. aacrjournals.org [aacrjournals.org]

5. Sunitinib impedes brain tumor progression and reduces tumor-induced neurodegeneration
in the microenvironment - PMC [pmc.ncbi.nim.nih.gov]

6. selleckchem.com [selleckchem.com]
7. medchemexpress.com [medchemexpress.com]
8. selleckchem.com [selleckchem.com]

9. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces
immunosuppressive cells - PMC [pmc.ncbi.nim.nih.gov]

10. Sunitinib induces apoptosis and growth arrest of medulloblastoma tumor cells by
inhibiting STAT3 and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]
12. researchgate.net [researchgate.net]
13. aacrjournals.org [aacrjournals.org]

14. selleckchem.com [selleckchem.com]

15. Frontiers | From Resistance to Sensitivity: Insights and Implications of Biphasic
Modulation of Autophagy by Sunitinib [frontiersin.org]

16. researchgate.net [researchgate.net]

17. [Sunitinib induces autophagy via suppressing Akt/mTOR pathway in renal cell carcinoma]
- PubMed [pubmed.ncbi.nim.nih.gov]

18. researchgate.net [researchgate.net]

19. Beneficial effects of sunitinib on tumor microenvironment and immunotherapy targeting
death receptor5 - PubMed [pubmed.ncbi.nim.nih.gov]

20. Modulating the tumor immune microenvironment with sunitinib malate supports the
rationale for combined treatment with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

21. tandfonline.com [tandfonline.com]

22. Cell viability assay [bio-protocol.org]

23. researchgate.net [researchgate.net]

24. Sunitinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

25. Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated
pathological-molecular analysis - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 19/ 20 Tech Support


https://aacrjournals.org/mct/article/10/12/2215/91059/New-Insights-into-Molecular-Mechanisms-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC4399021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4399021/
https://www.selleckchem.com/products/sunitinib.html
https://www.medchemexpress.com/Sunitinib.html
https://www.selleckchem.com/products/Sunitinib-Malate-(Sutent).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664264/
https://pubmed.ncbi.nlm.nih.gov/20053726/
https://pubmed.ncbi.nlm.nih.gov/20053726/
https://www.researchgate.net/figure/Western-blot-analysis-of-the-effects-of-sunitinib-with-or-without-irradiation-on-three_fig2_230832278
https://www.researchgate.net/figure/Effect-of-sunitinib-on-cell-proliferation-A-MTT-assay-was-performed-to-assess-the_fig1_309136775
https://aacrjournals.org/cancerres/article/69/6/2506/552946/Sunitinib-Inhibition-of-Stat3-Induces-Renal-Cell
https://www.selleckchem.com/datasheet/sunitinib-S778102-DataSheet.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00718/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00718/full
https://www.researchgate.net/figure/Sunitinib-induces-autophagy-by-inhibiting-the-Akt-mTOR-p70S6K-signaling-pathway-and-may_fig4_321916934
https://pubmed.ncbi.nlm.nih.gov/29263493/
https://pubmed.ncbi.nlm.nih.gov/29263493/
https://www.researchgate.net/figure/Sunitinib-induces-autophagy-by-inhibiting-the-Akt-mTOR-p70S6K-signaling-pathway-and-may_fig1_379903240
https://pubmed.ncbi.nlm.nih.gov/30713805/
https://pubmed.ncbi.nlm.nih.gov/30713805/
https://pubmed.ncbi.nlm.nih.gov/32078941/
https://pubmed.ncbi.nlm.nih.gov/32078941/
https://www.tandfonline.com/doi/full/10.1080/2162402X.2022.2110218
https://bio-protocol.org/exchange/minidetail?id=827722&type=30
https://www.researchgate.net/figure/Effects-of-sunitinib-on-major-oncogenic-signaling-pathways-in-786-O-and-RCC4-cells_fig2_24041383
https://www.cellsignal.com/products/activators-inhibitors/sunitinib/12328
https://pmc.ncbi.nlm.nih.gov/articles/PMC5797004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5797004/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 26. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities
for therapeutics - PubMed [pubmed.ncbi.nim.nih.gov]

e 27. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell
Carcinoma Cells [mdpi.com]

o 28. researchgate.net [researchgate.net]
e 29. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Sunitinib: A Technical Guide for Cell Signaling
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3419953#sunitinib-for-basic-research-in-cell-
signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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